![molecular formula C20H24N6OS B2776073 1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 1058496-06-2](/img/structure/B2776073.png)
1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were established based on spectral data, elemental analyses, and alternative synthetic routes.
Molecular Structure Analysis
The molecular structure of 1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone consists of a triazolopyrimidine ring system with a benzylpiperidine moiety and an ethylthio group. The compound’s functional groups include a ketone (C=O) and a thioether (S) group .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
- The compound’s unique structure suggests potential antiviral activity. Researchers are investigating its ability to inhibit viral replication or entry into host cells. Preliminary studies have shown promise against certain viruses, but further research is needed .
- Given its benzylpiperidine moiety, this compound may interact with neurotransmitter receptors. Scientists are exploring its effects on central nervous system (CNS) disorders such as depression, anxiety, and neurodegenerative diseases. Preclinical studies have demonstrated neuroprotective properties .
- The triazolopyrimidine scaffold could serve as a valuable starting point for designing enzyme inhibitors. Researchers are investigating its potential to block specific enzymes involved in disease pathways, such as kinases or proteases .
- Medicinal chemists are intrigued by the compound’s thioether linkage. They explore modifications to enhance its pharmacokinetics, bioavailability, and target specificity. Rational drug design efforts aim to optimize its therapeutic properties .
- The benzylpiperidine core may interact with cancer-related proteins. Scientists are studying its effects on cell proliferation, apoptosis, and metastasis. Early data suggest potential as an anticancer agent, particularly in specific tumor types .
- The triazolopyrimidine ring system could influence metabolic pathways. Researchers investigate its impact on glucose homeostasis, insulin sensitivity, and diabetes-related complications. Animal models have shown interesting results .
- Beyond biological applications, this compound’s electronic properties are of interest. Researchers explore its use in organic semiconductors, light-emitting diodes (LEDs), or photovoltaic devices. Its π-conjugated system may contribute to efficient charge transport .
- Detailed pharmacokinetic and ADME (absorption, distribution, metabolism, excretion, and toxicity) studies are essential. Researchers assess its stability, solubility, and potential toxicity profiles. These data guide further development .
Antiviral Research
Neuropharmacology and CNS Disorders
Chemical Biology and Enzyme Inhibition
Medicinal Chemistry and Drug Design
Cancer Research
Metabolic Disorders and Glucose Regulation
Materials Science and Organic Electronics
Pharmacokinetics and ADMET Studies
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-2-26-19-18(23-24-26)20(22-14-21-19)28-13-17(27)25-10-8-16(9-11-25)12-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNPIKAHNHHSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzylpiperidin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.